JGB1741: A Potent SIRT1 Inhibitor for Cellular Apoptosis Induction
JGB1741: A Potent SIRT1 Inhibitor for Cellular Apoptosis Induction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
JGB1741 is a small molecule inhibitor of Sirtuin 1 (SIRT1), a nicotinamide adenine dinucleotide (NAD+)-dependent histone deacetylase. Overexpression of SIRT1 is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. JGB1741 has demonstrated potent pro-apoptotic effects in cancer cells, primarily through the inhibition of SIRT1's deacetylase activity. This leads to the hyperacetylation of key tumor suppressor proteins, most notably p53, which in turn initiates the intrinsic mitochondrial apoptotic cascade. This technical guide provides a comprehensive overview of the cellular function of JGB1741, including its mechanism of action, quantitative efficacy, and detailed protocols for key experimental validations.
Introduction to JGB1741
JGB1741, also known as ILS-JGB-1741, is a synthetic small molecule designed as a specific inhibitor of SIRT1. Structurally, it is a derivative of sirtinol, another known SIRT1 inhibitor. JGB1741 has shown significant promise as a research tool and a potential therapeutic agent due to its ability to induce apoptosis in a variety of cancer cell lines.
Chemical Properties of JGB1741 [1]
| Property | Value |
| Formal Name | 4,5,6,7-tetrahydro-2-[(E)-[(2-hydroxy-1-naphthalenyl)methylene]amino]-N-(phenylmethyl)-benzo[b]thiophene-3-carboxamide |
| CAS Number | 1256375-38-8 |
| Molecular Formula | C₂₇H₂₄N₂O₂S |
| Molecular Weight | 440.6 g/mol |
| Solubility | DMSO: 0.2 mg/mL; DMF: 0.14 mg/mL |
Mechanism of Action: SIRT1 Inhibition and p53-Mediated Apoptosis
The primary cellular function of JGB1741 is the inhibition of SIRT1, a class III histone deacetylase that plays a critical role in cell survival, proliferation, and resistance to apoptosis. SIRT1 deacetylates a number of non-histone proteins, including the tumor suppressor p53. Deacetylation of p53 by SIRT1 represses its transcriptional activity and promotes cell survival.
JGB1741 directly inhibits the catalytic activity of SIRT1.[1] This inhibition leads to the accumulation of acetylated p53, particularly at lysine 382.[1] Hyperacetylated p53 is activated and transcriptionally active, leading to the upregulation of pro-apoptotic genes, such as Bax.
The JGB1741-induced apoptotic signaling pathway can be summarized as follows:
Quantitative Data on JGB1741 Efficacy
The inhibitory and anti-proliferative effects of JGB1741 have been quantified in various assays.
Table 1: In Vitro Inhibitory Concentration (IC₅₀) of JGB1741
| Target/Cell Line | Assay Type | IC₅₀ | Reference |
| SIRT1 | Cell-free enzymatic assay | ~15 µM | [1] |
| SIRT2 | Cell-free enzymatic assay | >100 µM | [1] |
| SIRT3 | Cell-free enzymatic assay | >100 µM | [1] |
| MDA-MB-231 (human breast cancer) | Cell proliferation assay | 0.5 µM | |
| K562 (human leukemia) | Cell proliferation assay | 1 µM | |
| HepG2 (human liver cancer) | Cell proliferation assay | 10 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the cellular function of JGB1741.
Cell Culture
-
MDA-MB-231 and HepG2 Cells:
-
Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cultures in a humidified incubator at 37°C with 5% CO₂.
-
For passaging, wash cells with Phosphate-Buffered Saline (PBS) and detach using a 0.25% Trypsin-EDTA solution.
-
Neutralize trypsin with complete medium, centrifuge cells, and resuspend in fresh medium for subculturing.
-
-
K562 Cells:
-
Culture cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[2][3]
-
Maintain suspension cultures in a humidified incubator at 37°C with 5% CO₂.[2][3]
-
Maintain cell density between 1x10⁵ and 1x10⁶ cells/mL.[4]
-
For passaging, dilute the cell suspension with fresh medium to the desired seeding density.
-
SIRT1 Activity Assay
This protocol is adapted from commercially available fluorometric SIRT1 activity assay kits.
-
Cell Lysate Preparation:
-
Treat cells with JGB1741 or vehicle control for the desired time.
-
Harvest cells and lyse in a non-denaturing lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation of SIRT1:
-
Incubate the cell lysate with an anti-SIRT1 antibody followed by protein A/G agarose beads to immunoprecipitate SIRT1.
-
Wash the beads to remove non-specific binding.
-
-
Deacetylation Reaction:
-
Resuspend the beads in SIRT1 assay buffer.
-
Add a fluorogenic acetylated peptide substrate and NAD+.
-
Incubate at 37°C to allow for deacetylation.
-
-
Signal Development and Detection:
-
Add a developer solution that specifically recognizes the deacetylated substrate and releases a fluorescent product.
-
Measure fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Western Blot for Acetylated p53, Acetylated Histone H3, and PARP Cleavage
-
Sample Preparation:
-
Treat cells with JGB1741.
-
For total protein, lyse cells in RIPA buffer.
-
For histone analysis, perform acid extraction of histones.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against acetyl-p53 (Lys382), acetyl-histone H3 (Lys9), cleaved PARP, or total protein controls.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
Analysis of Apoptosis
-
Treat cells with JGB1741.
-
Stain cells with a potentiometric dye such as JC-1 or TMRE.
-
Analyze the cell population by flow cytometry. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRE fluorescence indicates mitochondrial depolarization.
-
Treat cells with JGB1741.
-
Perform subcellular fractionation to separate the mitochondrial and cytosolic fractions.
-
Analyze both fractions by Western blot using an antibody against cytochrome c. Translocation of cytochrome c from the mitochondrial to the cytosolic fraction is indicative of apoptosis.
-
Treat cells with JGB1741.
-
Lyse the cells and measure the activity of caspases (e.g., caspase-3, -7, -9) using a fluorogenic or colorimetric substrate specific for each caspase.
-
Alternatively, use flow cytometry with fluorescently labeled caspase inhibitors (e.g., FLICA) to detect active caspases in intact cells.
Selectivity and Off-Target Effects
JGB1741 exhibits a high degree of selectivity for SIRT1 over other sirtuin family members, particularly SIRT2 and SIRT3, as demonstrated by in vitro enzymatic assays.[1] However, as with any small molecule inhibitor, the potential for off-target effects should be considered. Comprehensive kinase profiling and other broad-panel screening assays would be necessary to fully elucidate the off-target profile of JGB1741. Researchers should include appropriate controls in their experiments to mitigate the potential influence of off-target activities.
Conclusion
JGB1741 is a valuable pharmacological tool for studying the role of SIRT1 in cellular processes, particularly in the context of cancer biology. Its ability to specifically inhibit SIRT1 and induce p53-mediated apoptosis makes it a strong candidate for further investigation as a potential anti-cancer therapeutic. The experimental protocols provided in this guide offer a robust framework for researchers to explore the cellular functions and therapeutic potential of JGB1741.
